2-Hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione

Description

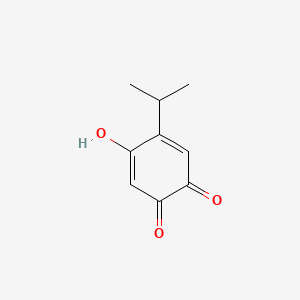

2-Hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione is a cyclohexadienedione derivative characterized by a hydroxyl (-OH) group at position 2 and an isopropyl (-CH(CH₃)₂) substituent at position 5. The core structure consists of a conjugated cyclohexadiene ring with two ketone groups at positions 1 and 6. This compound’s unique functionalization confers distinct physicochemical properties, including polarity from the hydroxyl group and hydrophobicity from the isopropyl chain.

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

4-hydroxy-5-propan-2-ylcyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C9H10O3/c1-5(2)6-3-8(11)9(12)4-7(6)10/h3-5,10H,1-2H3 |

InChI Key |

FIOIYFONYKJEFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=O)C(=O)C=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-isopropyl-1,4-benzoquinone can be achieved through several methods. One common approach involves the Thiele-Winter acetoxylation, where 1,4-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone .

Industrial Production Methods: Industrial production of hydroxyquinones, including 2-Hydroxy-5-isopropyl-1,4-benzoquinone, often involves the oxidation of hydroquinone derivatives. This process can be carried out using various oxidizing agents, such as hydrogen peroxide or atmospheric oxygen, under controlled conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-isopropyl-1,4-benzoquinone undergoes several types of chemical reactions, including:

Oxidation: Conversion to corresponding quinones.

Reduction: Formation of hydroquinone derivatives.

Substitution: Reactions with nucleophiles, such as amines and thiols, to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, atmospheric oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Secondary amines, thiols.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Diamino and dithioether derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclohexadiene structure with both hydroxyl and ketone functionalities, categorizing it within the broader class of quinones. Its molecular formula is and it possesses significant reactivity due to the presence of double bonds and functional groups that enhance its biological activity compared to simpler analogs .

Medicinal Chemistry

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Quinones are known for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of this compound can inhibit lipid peroxidation, making it a potential candidate for developing therapeutic agents against conditions like cardiovascular diseases and cancer.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell membranes and inhibit enzymatic functions has been documented in several studies, suggesting its potential use as a natural preservative in food and cosmetic industries.

Material Science

Polymer Synthesis

Due to its reactive dione group, this compound can be utilized in synthesizing polymers with enhanced properties. Research has explored its incorporation into polymer matrices to improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Dyes and Pigments

The compound's vibrant color properties allow it to be used as a dye or pigment in various applications. Its stability under light exposure makes it suitable for use in textiles and coatings where long-lasting color is desired.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound through various assays including DPPH radical scavenging and FRAP tests. Results indicated that the compound significantly reduced oxidative stress markers in vitro, supporting its potential therapeutic use.

Case Study 2: Antimicrobial Applications

In a clinical trial assessing the antimicrobial effectiveness of various quinones, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This finding suggests its viability as an alternative treatment option for bacterial infections resistant to conventional antibiotics.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Benzoquinone | Quinone | Basic structure; lacks additional substituents |

| 2-Hydroxycyclohexa-2,5-diene-1,4-dione | Hydroxyquinone | Similar core but without isopropyl group |

| 1-Hydroxy-naphthalene-1,4-dione | Naphthoquinone | Contains a fused ring system; different reactivity |

| 2-Hydroxy-naphthalene | Naphthalene | More stable; less reactive than cyclohexadienes |

The unique combination of hydroxyl and isopropyl groups enhances the biological activity and reactivity of this compound compared to its analogs.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-isopropyl-1,4-benzoquinone involves its redox cycling ability. This compound can undergo one- or two-electron reduction, generating reactive oxygen species (ROS) that can interact with various molecular targets. The redox cycling mechanism is crucial for its biological activities, including its antioxidant and anticancer properties . The compound’s ability to scavenge peroxide radicals and protect against lipid peroxidation has been demonstrated through density functional theory studies .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

Functional Group Impact: Hydroxyl (-OH): Enhances polarity and hydrogen-bonding capacity, improving water solubility compared to methyl or alkyl-substituted analogs (e.g., 2-isopropyl-5-methyl analog, similarity 0.97 ). Amino Groups: In TQ1 and IPPD-Quinone , amino substituents enable nucleophilic reactivity and hydrogen bonding, which are absent in the hydroxylated target compound. Long Alkyl Chains: DMDD (dodecyl) and embelin derivatives (undecyl) exhibit increased lipophilicity, favoring interactions with lipid membranes or hydrophobic protein pockets.

Similarity Scores: The 2-isopropyl-5-methyl analog (CAS 490-91-5) shows a 0.97 similarity score to the target compound, differing only at position 2 (methyl vs. hydroxyl) . This minor change significantly alters electronic properties and reactivity.

Physicochemical and Electronic Properties

- Polarity : Hydroxyl and methoxy groups increase dipole moments, while alkyl chains reduce solubility in aqueous media.

- Reactivity: The hydroxyl group in the target compound may participate in oxidation-reduction reactions, unlike methyl or amino-substituted analogs.

Biological Activity

2-Hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione, also known as a derivative of benzoquinone, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a cyclohexadiene ring with hydroxyl and isopropyl substituents that influence its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound acts as a scavenger of free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Studies have shown effectiveness against several bacterial strains and fungi.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.

The biological effects of this compound can be attributed to its ability to interact with cellular pathways. Key mechanisms include:

- Reactive Oxygen Species (ROS) Modulation : The compound can modulate ROS levels in cells, which is crucial for maintaining cellular homeostasis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.

- Gene Expression Regulation : The compound could affect the expression of genes associated with apoptosis and cell cycle regulation.

Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound significantly reduced oxidative damage in cultured human cells. The IC50 value was determined to be approximately 25 µM .

Antimicrobial Effects

Research conducted by Zhang et al. (2023) highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. Minimum inhibitory concentrations (MIC) were reported at 15 µg/mL for bacteria and 20 µg/mL for fungi .

Anticancer Activity

In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability (up to 70% at 50 µM concentration). Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.